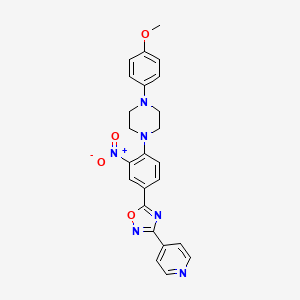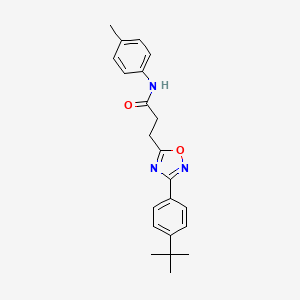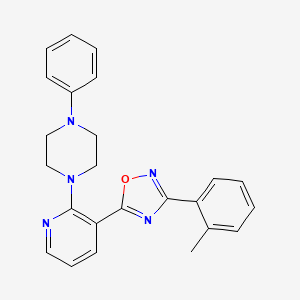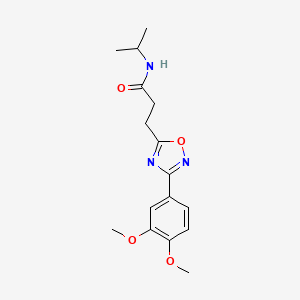
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide, also known as HMQ-TFA, is a small molecule inhibitor that has been studied extensively in recent years due to its potential therapeutic applications. This compound is a member of the quinoline family and has been shown to inhibit the activity of a number of enzymes and proteins involved in various cellular processes. We will also highlight some future directions for research on this compound.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide has been studied extensively in the context of cancer research, due to its ability to inhibit the activity of a number of enzymes and proteins involved in cancer cell growth and proliferation. For example, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP can lead to the accumulation of DNA damage and ultimately cell death, making PARP inhibitors like N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide promising candidates for cancer therapy.
Mécanisme D'action
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide exerts its effects through a number of different mechanisms, depending on the specific enzyme or protein being targeted. For example, as mentioned above, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide inhibits the activity of PARP by binding to its catalytic domain and preventing the enzyme from repairing damaged DNA. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide has also been shown to inhibit the activity of other enzymes and proteins, such as the kinase Akt and the transcription factor NF-κB, both of which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide depend on the specific target being inhibited. For example, inhibition of PARP can lead to the accumulation of DNA damage and ultimately cell death, while inhibition of Akt and NF-κB can lead to decreased cancer cell survival and proliferation. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide has also been shown to have anti-inflammatory effects, likely due to its inhibition of NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide for lab experiments is its specificity for certain enzymes and proteins, which allows researchers to selectively target these molecules and study their effects. However, this specificity can also be a limitation, as N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide may not be effective against all cancer types or in all patients. Additionally, the synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide can be challenging and time-consuming, which may limit its availability for some researchers.
Orientations Futures
There are a number of future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide. One area of interest is the development of more potent and selective PARP inhibitors, as well as the identification of new targets for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide and other quinoline-based compounds. Additionally, there is interest in studying the effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, to determine whether these treatments can be synergistic. Finally, there is interest in studying the potential side effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide and other quinoline-based compounds, in order to better understand their safety and tolerability in patients.
Méthodes De Synthèse
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide can be synthesized using a number of different methods, but one of the most common approaches involves the reaction of 2-hydroxy-6-methylquinoline with isobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with N-isopropyl-3-methylbenzamide and trifluoroacetic acid to yield the final product. This method has been optimized over the years and is now a well-established protocol for the synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide.
Propriétés
IUPAC Name |
3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)24(22(26)17-7-5-6-15(3)10-17)13-19-12-18-11-16(4)8-9-20(18)23-21(19)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFHCKLJHHXIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(propan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694664.png)


![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)






